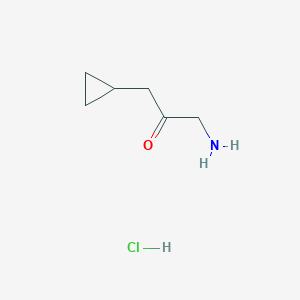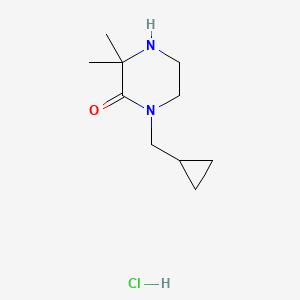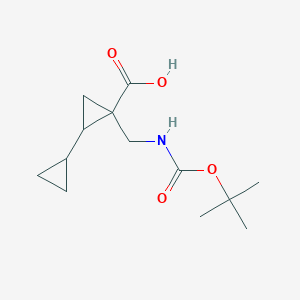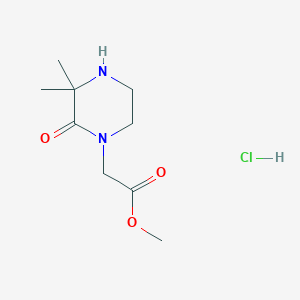![molecular formula C13H16ClNO2 B1486352 [1-(3-Chlorobenzoyl)piperidin-4-yl]methanol CAS No. 1082861-90-2](/img/structure/B1486352.png)
[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol
Übersicht
Beschreibung
1-(3-Chlorobenzoyl)piperidin-4-yl]methanol, also known as CBPM, is a chemical compound with a wide range of applications in the scientific research field. Its properties make it an ideal candidate for use in laboratory experiments in various fields such as pharmacology, biochemistry, and physiology. CBPM has been widely studied and is known to be an effective tool for studying a variety of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The compound has shown potential in the fight against malaria, particularly against resistant strains of Plasmodium falciparum. Studies suggest that the hydroxyl group in the alcohol analogues of piperidine derivatives, such as “[1-(3-Chlorobenzoyl)piperidin-4-yl]methanol”, contributes significantly to their antimalarial activity . These findings are crucial as they offer a pathway to develop new antimalarial drugs, especially in areas where resistance to current treatments is prevalent.
Drug Synthesis and Design
Piperidine derivatives are key building blocks in drug design due to their presence in many pharmaceutical classes. The structural features of “this compound” make it a valuable candidate for synthesizing various drugs. Its core structure can be modified to enhance biological activity and selectivity for specific targets .
Pharmacological Applications
The versatility of piperidine derivatives extends to more than twenty classes of pharmaceuticals. “this compound” could be involved in the synthesis of compounds with diverse pharmacological activities, ranging from central nervous system agents to cardiovascular drugs .
Biological Screening
The compound’s core structure is suitable for biological screening, including in vivo studies in animal models of diseases like malaria. This process is essential for identifying and optimizing biologically active compounds that could lead to important therapeutic leads.
Chemical Research
In chemical research, “this compound” can be used to study intra- and intermolecular reactions, leading to the formation of various piperidine derivatives. This research can contribute to the development of fast and cost-effective methods for synthesizing substituted piperidines .
Therapeutic Applications
Piperidine byproducts, including “this compound”, exhibit pharmacophoric features that are utilized in different therapeutic applications. They can act as precursors or intermediates in the production of drugs targeting various diseases .
Resistance Mechanism Studies
The compound can be used to understand the mechanisms of drug resistance, particularly in pathogens like Plasmodium falciparum. By studying how derivatives of piperidine interact with resistant strains, researchers can develop strategies to overcome resistance .
Lead Compound Development
As a lead compound, “this compound” can be the starting point for the development of new drugs. Its structure allows for modifications that can enhance its efficacy and reduce toxicity, making it a valuable asset in drug discovery .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHHJOJRUSZPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[(methylamino)methyl]-2-pyrrolidinone hydrochloride](/img/structure/B1486269.png)


![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)

![2-Azaspiro[4.6]undecane hydrochloride](/img/structure/B1486276.png)





![2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride](/img/structure/B1486290.png)

![3-[(3-Methoxybenzyl)amino]cyclobutanol hydrochloride](/img/structure/B1486292.png)